molecular formula C24H33N3O4S2 B285827 N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide

N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide

Cat. No. B285827
M. Wt: 491.7 g/mol
InChI Key: VWNWRGMASWSZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide, also known as DMS-6109, is a small molecule drug that has been extensively studied for its potential in treating various diseases. It is a sulfonamide derivative that belongs to the class of piperazine compounds.

Mechanism of Action

The exact mechanism of action of N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide is its potent anti-inflammatory and anti-tumor activity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for use in clinical trials.

Future Directions

There are several potential future directions for research on N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide. One area of interest is its potential as a treatment for inflammatory bowel disease (IBD), a chronic inflammatory disorder of the gastrointestinal tract. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide and to optimize its pharmacological properties for use in clinical trials.

Synthesis Methods

The synthesis of N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,6-dimethyl-3-nitrophenylamine with 2-methylprop-2-en-1-ol to form the corresponding amine. This amine is then reacted with piperazine in the presence of a reducing agent to produce the key intermediate, 4-(2-methylprop-2-enyl)piperazin-1-amine. The final step involves the reaction of this intermediate with 4-chloro-3-nitrobenzenesulfonamide to form N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide.

Scientific Research Applications

N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide has been extensively studied for its potential in treating various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies, making it a promising candidate for further development.

properties

Molecular Formula

C24H33N3O4S2

Molecular Weight

491.7 g/mol

IUPAC Name

N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C24H33N3O4S2/c1-18(2)17-26-13-15-27(16-14-26)33(30,31)23-12-9-20(4)24(21(23)5)25(6)32(28,29)22-10-7-19(3)8-11-22/h7-12H,1,13-17H2,2-6H3

InChI Key

VWNWRGMASWSZFK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)CC(=C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)CC(=C)C)C

Origin of Product

United States

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